

Introduction: A Versatile Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: 3-Cyano-4-isopropoxybenzoic acid

Cat. No.: B1592420

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3-Cyano-4-isopropoxybenzoic acid (CAS No. 258273-31-3) is a highly functionalized aromatic carboxylic acid that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.^{[1][2]} Its unique molecular architecture, featuring a carboxylic acid, a nitrile (cyano group), and an isopropoxy ether on a benzene ring, provides a trifecta of reactive sites and modulating properties that drug development professionals leverage for creating sophisticated active pharmaceutical ingredients (APIs).^[3] This guide, prepared from the perspective of a senior application scientist, delves into the essential chemical properties, validated synthetic protocols, and critical applications of this compound, providing researchers with the technical insights necessary for its effective utilization.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its successful application in synthesis, enabling accurate stoichiometric calculations, appropriate solvent selection, and prediction of its behavior under various reaction conditions. **3-Cyano-4-isopropoxybenzoic acid** presents as a white to off-white solid at room temperature.^{[4][5]} Its key physicochemical properties are summarized below.

Property	Value	Source(s)
CAS Number	258273-31-3	[1][4][5]
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[4]
Molecular Weight	205.21 g/mol	[4][6]
Appearance	White to off-white solid/powder	[4][5]
Melting Point	149-153 °C	[4]
Boiling Point (Predicted)	371.4 ± 27.0 °C at 760 mmHg	[4][7]
Density (Predicted)	1.23 ± 0.1 g/cm ³	[4]
pKa (Predicted)	4.09 ± 0.10	[4]
InChIKey	FQGLEMDXDTZJMJ-UHFFFAOYSA-N	[4]

The predicted pKa of approximately 4.09 suggests it is a moderately strong organic acid, comparable to benzoic acid itself (pKa 4.20).[4][8] This acidity is centered on the carboxylic acid proton and is a critical factor in its reactivity, solubility in basic aqueous solutions, and purification via acid-base extraction.

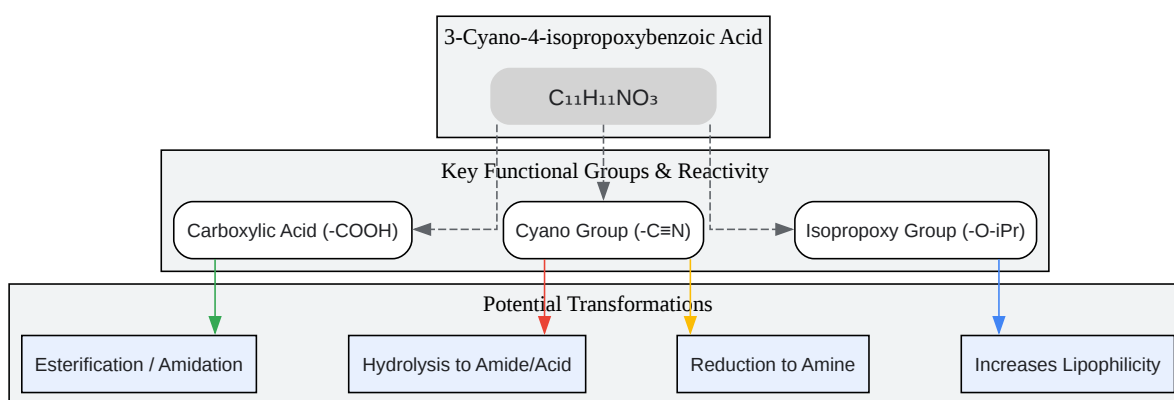
Part 2: Molecular Structure and Reactivity

The synthetic versatility of **3-Cyano-4-isopropoxybenzoic acid** stems directly from the distinct reactivity of its three primary functional groups. The interplay between these groups dictates its role as a valuable intermediate.

- **Carboxylic Acid (-COOH):** This is the most acidic site on the molecule and serves as a primary handle for derivatization. It readily undergoes standard transformations such as esterification, amidation to form amides, and conversion to an acid chloride, allowing for covalent linkage to other molecular scaffolds.[3]
- **Cyano Group (-C≡N):** The nitrile is an exceptionally versatile functional group. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can

be reduced to a primary amine ($-\text{CH}_2\text{NH}_2$). This dual reactivity opens up numerous synthetic pathways for building molecular complexity.[3]

- Isopropoxy Group ($-\text{OCH}(\text{CH}_3)_2$): This ether linkage is generally stable under many reaction conditions. Its primary contribution is steric and electronic; it influences the molecule's lipophilicity, increasing its solubility in organic solvents, and can sterically direct reactions at adjacent positions on the aromatic ring.[3]



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Caption: Reactivity map of **3-Cyano-4-isopropoxybenzoic acid**.

Part 3: Synthesis and Experimental Protocols

The reliable supply of high-purity **3-Cyano-4-isopropoxybenzoic acid** is crucial for its use in pharmaceutical manufacturing.[1] A common and well-documented laboratory and industrial-scale synthesis involves the hydrolysis of its corresponding methyl ester, methyl 3-cyano-4-isopropoxybenzoate.[4] Alternative patented methods aim to avoid the use of highly toxic cyanides by preparing the cyano group from a formyl group precursor.[9][10]

Protocol: Synthesis via Saponification of Methyl Ester

This protocol is based on a standard saponification (base-catalyzed hydrolysis) reaction, a robust and high-yielding method chosen for its reliability and straightforward execution.

Objective: To synthesize **3-Cyano-4-isopropoxybenzoic acid** from methyl 3-cyano-4-isopropoxybenzoate.

Materials:

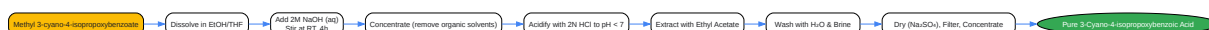
- Methyl 3-cyano-4-isopropoxybenzoate (1 equivalent)
- Ethanol (EtOH)
- Tetrahydrofuran (THF)
- 2M Sodium Hydroxide (NaOH) aqueous solution (approx. 1.2-1.5 equivalents)
- 2N Hydrochloric Acid (HCl)
- Ethyl Acetate (EtOAc)
- Distilled Water
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Step-by-Step Procedure:[\[4\]](#)[\[11\]](#)

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-cyano-4-isopropoxybenzoate (e.g., 7.0 g, 31.5 mmol) in a solvent mixture of ethanol (30 mL) and tetrahydrofuran (30 mL). The use of a co-solvent system ensures complete dissolution of the starting material.
- **Saponification:** Add an aqueous 2M sodium hydroxide solution (20 mL, 40 mmol) to the stirred solution. The reaction is typically run at room temperature.
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature for approximately 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing

the disappearance of the starting ester spot.

- **Solvent Removal:** Upon completion, concentrate the mixture under reduced pressure (rotary evaporation) to remove the organic solvents (EtOH and THF).
- **Acidification:** Dilute the remaining aqueous residue with distilled water (100 mL). Slowly acidify the mixture with 2N hydrochloric acid while stirring, until the pH is less than 7 (typically pH 2-3), causing the carboxylic acid product to precipitate as a solid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL). The organic solvent is chosen for its ability to dissolve the product while being immiscible with water.
- **Washing:** Combine the organic layers and wash sequentially with distilled water and saturated sodium chloride solution. The brine wash helps to remove residual water from the organic layer.
- **Drying and Filtration:** Dry the organic phase over anhydrous sodium sulfate. This removes trace amounts of water. Filter off the desiccant.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., 10% ether/hexane) to obtain the final product as an off-white solid (typical yield: >90%).^{[4][11]}



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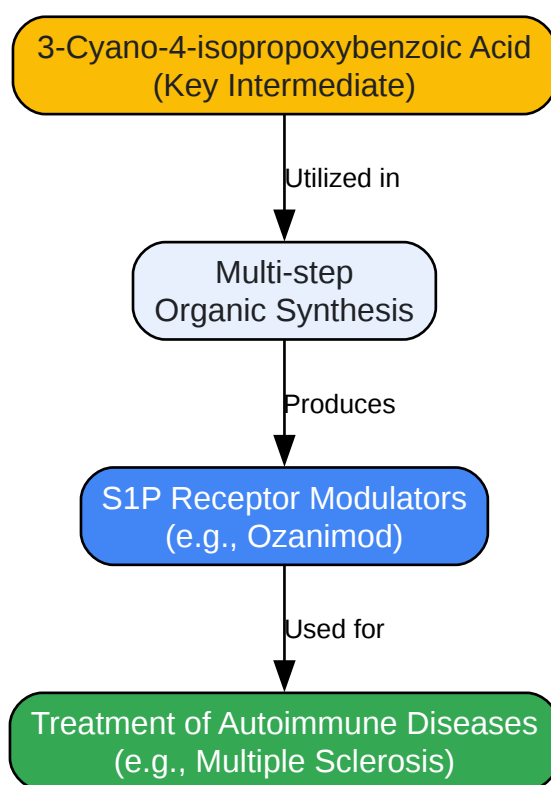
Caption: Workflow for the synthesis of **3-Cyano-4-isopropoxybenzoic acid**.

Part 4: Key Applications in Pharmaceutical Synthesis

The primary and most significant application of **3-Cyano-4-isopropoxybenzoic acid** is as a critical building block for APIs.^[1] Its structure is frequently incorporated into drugs targeting a

range of therapeutic areas.

Sphingosine-1-Phosphate (S1P) Receptor Modulators: This compound is a well-established intermediate in the synthesis of S1P receptor modulators, a class of drugs used to treat autoimmune diseases like multiple sclerosis.[1][4][12] For example, it is a key precursor for the synthesis of Ozanimod, a drug that works by trapping lymphocytes in lymph nodes, preventing them from crossing into the central nervous system to cause inflammation and damage.[2] The efficient synthesis of such complex drugs relies heavily on the availability of high-purity intermediates like **3-Cyano-4-isopropoxybenzoic acid**. [2]



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Caption: Role as an intermediate in pharmaceutical manufacturing.

Part 5: Spectroscopic Characterization

Confirming the identity and purity of **3-Cyano-4-isopropoxybenzoic acid** after synthesis is essential. Spectroscopic methods provide a definitive fingerprint of the molecule.

- Infrared (IR) Spectroscopy: IR analysis is invaluable for identifying the key functional groups. The spectrum will prominently feature a sharp, strong absorption band for the nitrile ($\text{-C}\equiv\text{N}$) stretch around 2230 cm^{-1} . A very broad absorption corresponding to the O-H stretch of the carboxylic acid will also be visible, typically in the range of $2500\text{-}3300\text{ cm}^{-1}$.^[3]
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR confirms the specific arrangement of protons. The spectrum will show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the single methine proton) and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.^[3]

Part 6: Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

- Hazard Identification: **3-Cyano-4-isopropoxybenzoic acid** is classified as harmful if swallowed (H302).^[13] It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The corresponding GHS pictogram is the exclamation mark (GHS07).
- Recommended Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.^[14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.^[14] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[4][14]} Keep away from strong oxidizing agents and strong bases.^[14]

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